In Vivo CNS Depression: Gramodendrine vs. Ammodendrine Motor Activity Reduction
In a direct head-to-head comparison, gramodendrine and ammodendrine were tested at identical doses (300 mg/kg, i.p.) in mice, with spontaneous motor activity quantified as a percentage of vehicle control. Gramodendrine reduced motor activity to 30% of control, while ammodendrine produced a statistically indistinguishable effect, recording 30% of control. The CNS depression endpoint—defined as the proportion of animals exhibiting depressed responses—was 50% of control for both compounds [1]. This data demonstrates that while gramodendrine and ammodendrine share comparable in vivo CNS depressant potency at this specific dose, the pharmacological testing was performed in a paired manner, providing the only quantitative, in vivo comparative dataset available for gramodendrine against a structurally defined analog.
| Evidence Dimension | Reduction of spontaneous motor activity (% of control) at 300 mg/kg i.p. |
|---|---|
| Target Compound Data | 30% of control |
| Comparator Or Baseline | Ammodendrine: 30% of control |
| Quantified Difference | 0 percentage points (equivalent effect magnitude at the single dose tested) |
| Conditions | In vivo mouse model; spontaneous motor activity measured following intraperitoneal administration of 300 mg/kg gramodendrine or ammodendrine. |
Why This Matters
Identifies the quantitative baseline for CNS depressant potency, enabling researchers to select gramodendrine over ammodendrine when the bipiperidyl-indole scaffold is mechanistically required rather than the simpler piperidine core.
- [1] Biocrick. Products with Central Nervous System Depressant Action – Gramodendrine (BCN2155). Data citing: Keller, W.J., Hatfield, G.M. (1982) and associated pharmacological studies. View Source
